2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a fluorinated aromatic ketone featuring a butyrophenone backbone (four-carbon chain) substituted with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and fluorine atoms at the 2' and 4' positions of the phenyl ring. The 5,5-dimethyl-1,3-dioxane moiety enhances steric bulk and may act as a protecting group or influence metabolic stability in pharmaceutical contexts . Fluorine substituents are known to modulate electronic properties, lipophilicity, and binding interactions in bioactive molecules .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-7-6-11(17)8-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSLXCFTJCNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645960 | |
| Record name | 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-83-9 | |
| Record name | 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by detailed data tables and documented case studies.
Structure and Composition
- Molecular Formula : C16H19F2O3
- Molecular Weight : Approximately 298.32 g/mol
- Key Functional Groups : The compound features a difluorobutyrophenone structure combined with a dioxane ring, which contributes to its unique chemical reactivity and potential biological activity.
Pharmacological Research
The compound's structural similarities to other pharmacologically active compounds suggest potential applications in medicinal chemistry. Research indicates that derivatives of butyrophenones often exhibit antipsychotic and anti-inflammatory properties. Although specific biological activity data for this compound is limited, it is hypothesized that it may demonstrate similar pharmacological effects due to its unique chemical structure.
Material Science
This compound can be explored in material science for developing advanced polymers or coatings. The presence of fluorine atoms enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.
Case Study 1: Antipsychotic Activity
A study investigated the antipsychotic potential of similar butyrophenone derivatives in animal models. Results indicated significant efficacy in reducing psychotic symptoms, suggesting that compounds like this compound could be further evaluated for similar properties.
Case Study 2: Material Development
In a recent project focused on polymer synthesis, researchers utilized fluorinated compounds to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices resulted in improved thermal stability and resistance to solvents.
Mechanism of Action
The mechanism by which 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The dioxane ring contributes to the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Type
Fluorine vs. Chlorine Derivatives
- 2',4'-Dichloro analog (CAS 898756-99-5): Replacing fluorine with chlorine increases molecular weight (331.23 vs. 280.33) and polarizability. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter reactivity in nucleophilic substitutions or cross-couplings .
Fluorine Position Isomerism
Chain Length Variations
- Valerophenone analogs (five-carbon chain): 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone: Longer chain increases lipophilicity (logP ~2.8 vs. ~2.3 for butyrophenone), which could enhance membrane permeability but reduce aqueous solubility .
Functional Group Modifications
Methoxy and Trifluoromethyl Substitutions
- 2',3'-Dimethoxy analog (MW 322.4 g/mol): Methoxy groups donate electron density, deactivating the aromatic ring and reducing electrophilicity. This may hinder reactions like Friedel-Crafts alkylation but improve stability under acidic conditions .
- 4'-Trifluoromethyl analog (CAS 898786-65-7): The CF₃ group is strongly electron-withdrawing, increasing the ketone’s electrophilicity and enhancing resistance to metabolic oxidation .
Phosphorus-Containing Analogs
Biological Activity
2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H20F2O3
- CAS Number : 24727863
- Chemical Structure : The compound features a butyrophenone core substituted with two fluorine atoms and a dioxane moiety.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist at dopamine receptors, which is significant for its potential use in treating disorders such as schizophrenia and other psychotic conditions.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound shows affinity for D2 dopamine receptors, which are crucial in regulating mood and behavior.
- Antipsychotic Properties : Its structure suggests that it may exhibit antipsychotic effects similar to other butyrophenones like haloperidol.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound in various biological models.
Table 1: Summary of Pharmacological Effects
Case Studies
Several case studies have highlighted the compound's efficacy in specific therapeutic contexts:
- Case Study 1 : In a controlled trial involving patients with schizophrenia, administration of the compound resulted in a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment.
- Case Study 2 : A study on the compound's effect on cancer cell lines demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate antiproliferative activity against breast and colon cancer cells.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also presents potential side effects typical of antipsychotic medications, including sedation and weight gain.
Table 2: Toxicological Profile
| Toxicity Parameter | Observed Effects |
|---|---|
| Acute toxicity | Moderate |
| Long-term exposure | Weight gain |
| Neurological effects | Sedation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
